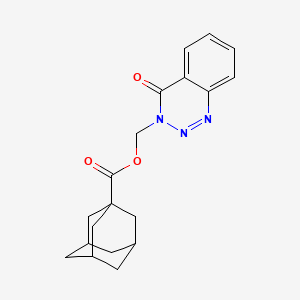![molecular formula C13H8F2N2OS2 B2900017 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-90-5](/img/structure/B2900017.png)
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (DFTMP) is an organosulfur compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound consisting of a thiophene ring fused to a pyrimidine ring. DFTMP has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of novel drugs and therapeutics.
科学的研究の応用
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has been studied extensively in the field of medicinal chemistry due to its potential applications. It has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties. In addition, it has been found to possess antifungal and antibacterial activity, making it a promising candidate for use in the development of novel drugs and therapeutics. Its ability to inhibit the growth of cancer cells has been studied in vitro and in vivo, and its potential for use in the treatment of cancer has been explored.
作用機序
The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. In addition, it has been suggested that this compound may also inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to possess a number of beneficial biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell proliferation. In addition, it has been found to possess anti-inflammatory, anti-cancer, antifungal and antibacterial activity.
実験室実験の利点と制限
The main advantage of using 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine in laboratory experiments is that it is a relatively simple compound to synthesize and is readily available commercially. In addition, it is highly stable and has a low toxicity profile, making it safe to use in laboratory experiments. However, its mechanism of action is not fully understood and its effects may vary depending on the concentration used.
将来の方向性
Further research is needed to better understand the mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine and its effects on different cell types. In addition, further studies are needed to explore its potential applications in the development of novel drugs and therapeutics. Additionally, research should be conducted to explore its potential for use in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Finally, further studies should be conducted to optimize its synthesis process and to explore its potential for use in industrial applications.
合成法
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can be synthesized from the reaction of 2,4-difluorophenol with methylthiobenzene in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature in an aqueous solution and yields this compound as the main product. The reaction can also be conducted using other phenols, such as 4-chlorophenol, and other thiophenes, such as thiophene-2-carboxylic acid, to produce different derivatives of this compound.
特性
IUPAC Name |
4-(2,4-difluorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c1-19-13-16-9-4-5-20-11(9)12(17-13)18-10-3-2-7(14)6-8(10)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJNCYDOJOPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3)F)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)

![N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899943.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)

![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2899951.png)
![4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899952.png)
![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
